molecular formula C10H9ClN2O B13313167 (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol

(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13313167
M. Wt: 208.64 g/mol
InChI Key: MXVADVMMRZMHSW-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol is an organic compound that features a pyrazole ring substituted with a chlorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 2-chlorobenzaldehyde with 4-hydroxymethyl-1H-pyrazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological activities. For instance, in antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathway .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(1H-pyrazol-3-yl)methanol
  • (2-Chlorophenyl)(1H-pyrazol-5-yl)methanol
  • (2-Chlorophenyl)(1H-pyrazol-4-yl)ethanol

Uniqueness

(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, which include anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Pyrazole ring
  • Substituents : A chlorophenyl group and a hydroxymethyl group attached to the pyrazole nitrogen.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Effect
HepG2 (liver cancer)54.25Moderate proliferation inhibition
HeLa (cervical cancer)38.44Significant proliferation inhibition
HCT-116 (colon cancer)16.0High cytotoxicity

These findings suggest that the compound could be developed further as a potential anticancer agent .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are notable. Studies have shown that compounds with similar structures can effectively scavenge free radicals and reduce oxidative stress markers. The antioxidant activity is often assessed through various assays such as ABTS, FRAP, and DPPH:

Assay Activity
ABTSStrong scavenging effect
FRAPHigh reducing power
DPPHSignificant inhibition of free radical formation

These results indicate that this compound may contribute to the development of therapies targeting oxidative stress-related diseases .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways:

  • COX Inhibition : Compounds similar to this compound have demonstrated effective inhibition of COX-2, leading to reduced inflammation in various models.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, revealing that modifications in substituents significantly alter potency and selectivity against cancer cells .
  • Antioxidant Mechanism Investigation : Another study focused on the mechanism of antioxidant action, demonstrating that certain pyrazole derivatives effectively modulate oxidative stress pathways .
  • In Vivo Studies on Inflammation : Research involving animal models showed that pyrazole derivatives reduced inflammation markers significantly compared to control groups, suggesting therapeutic potential for inflammatory diseases .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

(2-chlorophenyl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)10(14)7-5-12-13-6-7/h1-6,10,14H,(H,12,13)

InChI Key

MXVADVMMRZMHSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CNN=C2)O)Cl

Origin of Product

United States

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